
3-(1H-1,2,4-Triazol-1-yl)aniline
説明
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds, including 3-(1H-1,2,4-Triazol-1-yl)aniline, has attracted much attention due to their broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .
科学的研究の応用
Medicinal Chemistry and Drug Development
3-(1H-1,2,4-Triazol-1-yl)aniline serves as a valuable building block in medicinal chemistry. Researchers have explored its derivatives for their potential as drug candidates. Notably, it has been used in the preparation of N-(pyrimidinylaminophenyl) sulfonamides, which act as inhibitors of ZAP-70—a protein kinase involved in immune signaling pathways . These inhibitors may have implications for autoimmune diseases and cancer therapy.
Antifungal Agents
The triazole moiety in 3-(1H-1,2,4-Triazol-1-yl)aniline contributes to its antifungal properties. Researchers have synthesized 1,2,3-triazole derivatives and evaluated their efficacy against fungal strains such as Candida albicans and Rhizopus oryzae. These compounds could potentially serve as antifungal agents .
Cytotoxic Activity
Studies have investigated the cytotoxic effects of 1,2,4-triazole hybrids containing 3-(1H-1,2,4-Triazol-1-yl)aniline. These hybrids exhibited varying levels of cytotoxicity against tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC₅₀ values ranged from 15.6 to 41.8 µM, highlighting their potential as anticancer agents .
Coordination Chemistry
The nitrogen-rich triazole ring in this compound makes it an interesting ligand for coordination chemistry. Researchers have explored its complexes with transition metals, investigating their catalytic properties, magnetic behavior, and luminescence. These studies contribute to our understanding of metal-ligand interactions .
Material Science
3-(1H-1,2,4-Triazol-1-yl)aniline has been incorporated into metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit diverse properties, including gas adsorption, luminescence, and selective sorption. Researchers continue to explore their applications in gas separation, sensing, and catalysis .
Organic Synthesis
Beyond its specific applications, 3-(1H-1,2,4-Triazol-1-yl)aniline serves as a versatile intermediate in organic synthesis. Chemists use it to construct more complex molecules, taking advantage of its reactivity and functional groups.
作用機序
Target of Action
It has been suggested that 1,2,4-triazole derivatives can interact with various targets, such as theEpidermal Growth Factor Receptor (EGFR) and aromatase enzyme . These targets play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
The mode of action of 3-(1H-1,2,4-Triazol-1-yl)aniline involves its interaction with its targets. The 1,2,4-triazole ring can form hydrogen bonds with different targets, leading to changes in the target’s function . This interaction can result in the inhibition of the target’s activity, thereby affecting the cellular processes controlled by the target.
Biochemical Pathways
Given its potential interaction with egfr and aromatase enzyme, it can be inferred that it may affect pathways related tocell growth and proliferation , as well as steroid biosynthesis .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can lead to an improvement in theirpharmacokinetic properties .
Result of Action
Given its potential interaction with egfr and aromatase enzyme, it can be inferred that it may have effects oncell growth and proliferation , as well as steroid biosynthesis .
Action Environment
The action of 3-(1H-1,2,4-Triazol-1-yl)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound at a temperature of 2-8°C and protect it from light . These conditions can influence the compound’s stability and, consequently, its efficacy.
Safety and Hazards
3-(1H-1,2,4-Triazol-1-yl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHJDIAWBVPZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634566 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-yl)aniline | |
CAS RN |
176032-78-3 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




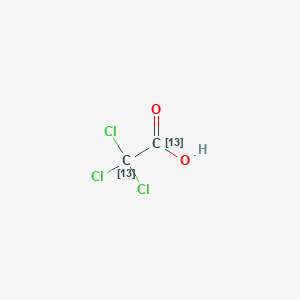
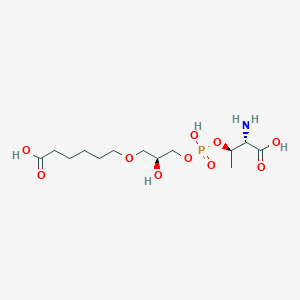

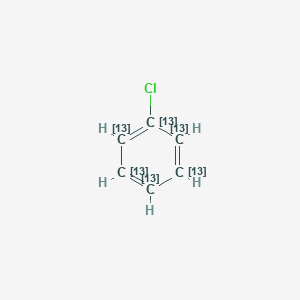



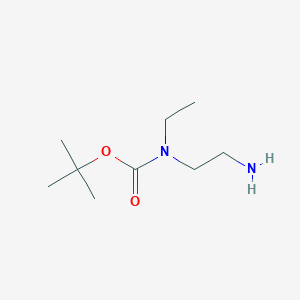

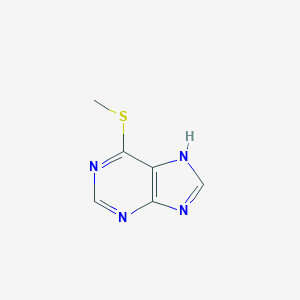
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)

